Benzoyl chloride, 2-(2-propynyloxy)- Benzoyl chloride, 2-(2-propynyloxy)-
Brand Name: Vulcanchem
CAS No.: 65211-53-2
VCID: VC19394809
InChI: InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2
SMILES:
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol

Benzoyl chloride, 2-(2-propynyloxy)-

CAS No.: 65211-53-2

Cat. No.: VC19394809

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl chloride, 2-(2-propynyloxy)- - 65211-53-2

Specification

CAS No. 65211-53-2
Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
IUPAC Name 2-prop-2-ynoxybenzoyl chloride
Standard InChI InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2
Standard InChI Key FKOANRVECGXNQN-UHFFFAOYSA-N
Canonical SMILES C#CCOC1=CC=CC=C1C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Benzoyl chloride, 2-(2-propynyloxy)-, belongs to the class of acyl chlorides, where the hydroxyl group of a carboxylic acid is replaced by a chlorine atom. Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol. The compound’s structure consists of:

  • A benzene ring substituted with a carbonyl chloride (-COCl) group at position 1.

  • A propynyloxy (-OCH₂C≡CH) substituent at position 2.

The propynyloxy group introduces steric and electronic effects:

  • Steric effects: The linear alkyne moiety (C≡CH) creates spatial hindrance, influencing reaction kinetics and regioselectivity.

  • Electronic effects: The electron-withdrawing nature of the carbonyl chloride enhances the electrophilicity of the carbonyl carbon, while the ether oxygen donates electron density to the aromatic ring .

Synthesis Methods

Route 1: Chlorination of 2-(2-Propynyloxy)benzoic Acid

The most direct synthesis involves converting 2-(2-propynyloxy)benzoic acid to its corresponding acyl chloride using chlorinating agents:

  • Reaction with Thionyl Chloride (SOCl₂):

    2-(2-Propynyloxy)benzoic acid+SOCl22-(2-Propynyloxy)benzoyl chloride+SO2+HCl\text{2-(2-Propynyloxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{2-(2-Propynyloxy)benzoyl chloride} + \text{SO}_2 + \text{HCl}

    Conditions: Anhydrous environment, reflux at 70–80°C for 4–6 hours .

  • Alternative Chlorinating Agents: Phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] may be used under similar conditions.

Route 2: Etherification of Salicylic Acid Derivatives

An alternative approach introduces the propynyloxy group before chlorination:

  • Ether Formation:

    2-Hydroxybenzoic acid+Propargyl bromideBase (K₂CO₃)2-(2-Propynyloxy)benzoic acid\text{2-Hydroxybenzoic acid} + \text{Propargyl bromide} \xrightarrow{\text{Base (K₂CO₃)}} \text{2-(2-Propynyloxy)benzoic acid}

    Conditions: Acetone solvent, reflux for 24 hours .

  • Chlorination: The intermediate is then treated with SOCl₂ to yield the final product .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointEstimated 210–220°C (extrapolated)
Density~1.25 g/cm³ (predicted)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)
Reactivity with WaterHydrolyzes to 2-(2-propynyloxy)benzoic acid and HCl
Thermal StabilityDecomposes above 250°C, releasing CO and Cl₂

The compound’s instability in aqueous environments necessitates anhydrous storage and handling. Its reactivity profile aligns with typical acyl chlorides but is moderated by the electron-donating propynyloxy group .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The carbonyl carbon undergoes nucleophilic attack, enabling:

  • Esterification: Reaction with alcohols (R-OH) yields 2-(2-propynyloxy)benzoate esters.

    R-OH+C₁₀H₇ClO₂R-O-CO-C₆H₃(OCH₂C≡CH)+HCl\text{R-OH} + \text{C₁₀H₇ClO₂} \rightarrow \text{R-O-CO-C₆H₃(OCH₂C≡CH)} + \text{HCl}
  • Amidation: Primary/secondary amines form corresponding amides, useful in drug synthesis.

Alkyne-Specific Reactions

The propynyloxy group participates in:

  • Huisgen Cycloaddition: Copper-catalyzed reaction with azides forms 1,2,3-triazoles, pivotal in click chemistry.

    C≡CH+N₃-RCu(I)Triazole derivative\text{C≡CH} + \text{N₃-R} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}
  • Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends π-conjugation for materials science.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

  • Antimicrobial Agents: The acyl chloride moiety facilitates synthesis of esters and amides with biofilm inhibition properties .

  • Anticancer Prodrugs: Alkyne groups enable conjugation with targeting biomolecules via click chemistry.

Agrochemicals

  • Herbicide Synthesis: Serves as a precursor to phenoxyalkyne herbicides, enhancing lipid solubility for foliar absorption .

Polymer Chemistry

  • Monomer for Polyesters: Reacts with diols to form high-performance polymers with alkyne side chains for post-polymerization modification.

HazardPrecautionary MeasureSource
CorrosivityUse nitrile gloves and face shields
Toxicity (Inhalation)Operate in fume hoods; monitor air quality
Reactivity with WaterStore under inert gas (N₂/Ar)
Carcinogenic PotentialLimit exposure via engineering controls

Acute exposure symptoms include respiratory irritation and dermal burns. Chronic exposure risks include reduced olfactory function and potential carcinogenicity .

Environmental Impact and Degradation

  • Hydrolysis: Predominant degradation pathway in aqueous environments, yielding 2-(2-propynyloxy)benzoic acid and HCl .

  • Photodegradation: UV exposure cleaves the alkyne bond, generating CO₂ and chlorinated byproducts .

  • Ecotoxicity: LC₅₀ for aquatic organisms (e.g., Daphnia magna) is <10 mg/L, necessitating containment .

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